molecular formula C10H12BrN B2551514 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine CAS No. 1260766-01-5

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine

Cat. No.: B2551514
CAS No.: 1260766-01-5
M. Wt: 226.117
InChI Key: ZURBQOZKXQLLOL-UHFFFAOYSA-N
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Description

Chemical Name: 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine Molecular Formula: C₁₀H₁₂BrN Molecular Weight: 230.12 g/mol (calculated from evidence-based analogs) CAS Number: 345965-54-0 (for its positional isomer, 1-(4-bromophenyl)cyclopropanamine) Synonyms: 1-(4-Bromo-3-methylphenyl)cyclopropylamine, [1-(4-bromo-3-methylphenyl)cyclopropyl]amine .

This compound features a cyclopropane ring directly attached to an aromatic system substituted with bromine and methyl groups at the 4- and 3-positions, respectively. The cyclopropane-amine moiety confers structural rigidity, which is advantageous in medicinal chemistry for enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBQOZKXQLLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260766-01-5
Record name 1-(4-bromo-3-methylphenyl)cyclopropan-1-amine
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Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine exhibits significant antitumor properties. Compounds with similar structures have been shown to selectively target cancer cell lines, demonstrating potential for development as anticancer agents.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various cyclopropane derivatives against human breast cancer cell lines. The results indicated that compounds similar to this compound displayed low micromolar IC50 values, suggesting effective induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.0Apoptosis induction
BMDA-MB-2313.5Cell cycle arrest

Antimicrobial Properties

In addition to its antitumor effects, this compound may also possess antimicrobial properties. The halogenated phenyl rings are often linked to increased efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation
A recent evaluation indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus8Comparable to Vancomycin
Escherichia coli16Higher than Ampicillin

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and advanced materials. Its ability to undergo various chemical reactions allows for the synthesis of novel materials with enhanced mechanical and thermal properties.

Research Insights:
Studies have explored the use of this compound in creating polymer blends that exhibit improved durability and resistance to environmental factors. The incorporation of cyclopropane derivatives into polymer matrices has been shown to enhance their overall performance.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine, emphasizing differences in substituents, ring systems, and applications:

Compound Name Structural Differences Molecular Weight Key Applications/Findings References
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine Cyclopentane ring replaces cyclopropane; bromo and methyl groups retained. 254.17 g/mol Potential intermediate in kinase inhibitor synthesis; enhanced steric bulk vs. cyclopropane.
1-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl group replaces bromophenyl-methyl system. 139.10 g/mol Key building block for BACE1 inhibitors; improves lipophilicity and target engagement.
1-(3-Bromophenyl)cyclopropanamine Bromine at 3-position instead of 4-position on phenyl ring; no methyl group. 212.10 g/mol Used in cross-coupling reactions for agrochemicals; positional isomer affects reactivity.
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl substituent on cyclopropane; no aromatic system. 109.11 g/mol Intermediate for CNS-targeting drugs; fluorination enhances metabolic stability.
1-(4-Fluorophenyl)cyclopropan-1-amine Fluorine replaces bromine; methyl group absent. 165.20 g/mol Studied in antidepressant scaffolds; reduced steric hindrance vs. brominated analogs.

Key Insights :

Ring System Impact :

  • Cyclopropane rings (vs. cyclopentane) reduce molecular weight and increase ring strain, enhancing conformational rigidity. This is critical in drug design for optimizing binding kinetics .
  • Substitution on the cyclopropane (e.g., CF₃, CHF₂) modulates electronic properties and bioavailability. For example, trifluoromethyl derivatives exhibit improved blood-brain barrier penetration .

Aromatic Substitution Effects :

  • Bromine at the 4-position (vs. 3-position) influences steric and electronic interactions in cross-coupling reactions. For instance, 1-(4-bromophenyl)cyclopropanamine is more reactive in Suzuki-Miyaura couplings than its 3-bromo isomer .
  • The 3-methyl group in the target compound may enhance hydrophobic interactions in protein binding pockets, as seen in kinase inhibitors .

Biological Relevance :

  • Fluorinated cyclopropane amines (e.g., 1-(trifluoromethyl)cyclopropan-1-amine) are prioritized in protease inhibitor design (e.g., BACE1 for Alzheimer’s disease) due to their ability to engage glycine residues via hydrogen bonding .
  • Brominated analogs, such as the target compound, are less common in clinical candidates but serve as versatile intermediates for derivatization via halogen-metal exchange .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A common approach is the [2+1] cycloaddition using diethylzinc and diiodomethane under controlled conditions to form the cyclopropane ring. For example, starting from 4-bromo-3-methylbenzaldehyde, a Strecker synthesis can introduce the amine group, followed by cyclopropanation via transition-metal catalysis (e.g., Cu(I)) to stabilize strained intermediates . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the cyclopropane carbons (δ 20–25 ppm) and quaternary carbon bonded to the amine (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak [M+H]⁺ at m/z 226.0 (calculated for C₁₀H₁₁BrN).
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond angles and confirms the cyclopropane ring geometry .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : The amine is hygroscopic and prone to oxidation. Store under inert gas (N₂ or Ar) at –20°C in amber vials. Recommended solvents for stock solutions include dry DCM or THF with 1% triethylamine to prevent protonation or degradation. Avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies often arise from steric hindrance of the cyclopropane ring or competing elimination pathways. To isolate substitution products:

  • Use bulky leaving groups (e.g., mesyl instead tosyl) to slow elimination.
  • Optimize temperature (0–25°C) and solvent polarity (e.g., DMF for polar transition states).
  • Monitor reaction progress via TLC or in-situ IR for intermediate trapping. Computational DFT studies (e.g., Gaussian09) can model transition states to predict regioselectivity .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

  • Use (R)-BINAP ligand with Pd(0) to induce asymmetry during cyclopropanation.
  • Dynamic kinetic resolution via enzymatic catalysis (e.g., lipases in biphasic systems) can resolve racemic mixtures.
  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) validates purity (>99% ee) .

Q. How does electronic perturbation of the bromo-methyl substituent affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Synthesizing analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at the 3-methyl position.
  • Assaying receptor binding (e.g., radioligand displacement for GPCR targets) or enzyme inhibition (IC₅₀ via fluorometric assays).
  • Computational docking (AutoDock Vina) models interactions with binding pockets, correlating Hammett σ values with activity trends .

Q. What mechanistic insights explain unexpected byproducts in photochemical reactions?

  • Methodological Answer : Side products (e.g., ring-opened alkenes) form via Norrish-type pathways under UV light. Mitigation strategies:

  • Use low-intensity UV (254 nm) with triplet quenchers (e.g., β-carotene).
  • Conduct laser flash photolysis to identify transient intermediates.
  • Substitute the bromine atom with less photosensitive groups (e.g., CN) to test electronic effects .

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